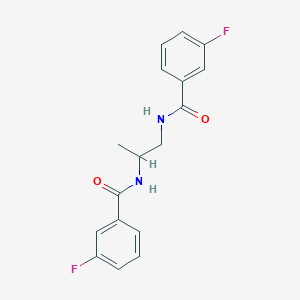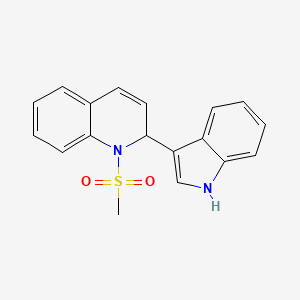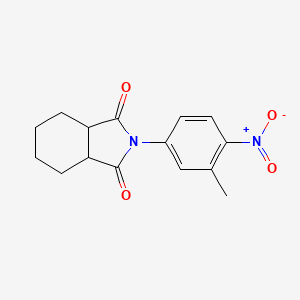
N,N'-1,2-propanediylbis(3-fluorobenzamide)
Overview
Description
N,N'-1,2-propanediylbis(3-fluorobenzamide), also known as FP3B, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FP3B is a fluorinated derivative of benzamide, which is widely used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N,N'-1,2-propanediylbis(3-fluorobenzamide) is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N,N'-1,2-propanediylbis(3-fluorobenzamide) has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C, which is a signaling pathway involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N,N'-1,2-propanediylbis(3-fluorobenzamide) has been found to have various biochemical and physiological effects. In vitro studies have shown that N,N'-1,2-propanediylbis(3-fluorobenzamide) inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-1,2-propanediylbis(3-fluorobenzamide) is its ease of synthesis and high purity. This makes it an ideal candidate for various lab experiments. However, N,N'-1,2-propanediylbis(3-fluorobenzamide) is relatively new, and its properties and applications are still being explored. Therefore, more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for the research and development of N,N'-1,2-propanediylbis(3-fluorobenzamide). One of the most promising directions is the development of N,N'-1,2-propanediylbis(3-fluorobenzamide)-based anticancer agents. N,N'-1,2-propanediylbis(3-fluorobenzamide) has shown promising results in inhibiting the growth of cancer cells, and further research is needed to develop more potent and selective anticancer agents based on N,N'-1,2-propanediylbis(3-fluorobenzamide).
Another future direction is the development of N,N'-1,2-propanediylbis(3-fluorobenzamide)-based materials. N,N'-1,2-propanediylbis(3-fluorobenzamide) has been found to form supramolecular structures with various organic and inorganic compounds, which can be used for the development of new materials with unique properties.
Finally, the development of N,N'-1,2-propanediylbis(3-fluorobenzamide)-based catalytic systems is another promising direction. N,N'-1,2-propanediylbis(3-fluorobenzamide) has been found to enhance the catalytic activity and selectivity of various transition metal catalysts, making it a promising candidate for the development of new catalytic systems.
Conclusion
In conclusion, N,N'-1,2-propanediylbis(3-fluorobenzamide) is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The synthesis method is relatively simple, and the compound can be easily scaled up for large-scale production. N,N'-1,2-propanediylbis(3-fluorobenzamide) has been found to inhibit the growth of cancer cells, inhibit the aggregation of amyloid beta peptide, and enhance the catalytic activity and selectivity of various transition metal catalysts. However, more research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
N,N'-1,2-propanediylbis(3-fluorobenzamide) has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N,N'-1,2-propanediylbis(3-fluorobenzamide) has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N'-1,2-propanediylbis(3-fluorobenzamide) has also been studied for its potential application in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease.
In materials science, N,N'-1,2-propanediylbis(3-fluorobenzamide) has been studied for its potential application as a building block for the synthesis of functional materials. It has been found to form supramolecular structures with various organic and inorganic compounds, which can be used for the development of new materials with unique properties.
In catalysis, N,N'-1,2-propanediylbis(3-fluorobenzamide) has been studied for its potential application as a ligand for transition metal catalysts. It has been found to enhance the catalytic activity and selectivity of various transition metal catalysts, making it a promising candidate for the development of new catalytic systems.
properties
IUPAC Name |
3-fluoro-N-[2-[(3-fluorobenzoyl)amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-11(21-17(23)13-5-3-7-15(19)9-13)10-20-16(22)12-4-2-6-14(18)8-12/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQIULVNZEUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)F)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3863658.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3863678.png)
![4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3863692.png)

![3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3863709.png)

![4'-{[(2-ethoxy-1-naphthyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3863733.png)
![2-[({4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(isopropyl)amino]-4-oxobutyl}amino)carbonyl]benzoic acid](/img/structure/B3863747.png)
![[1-(benzylideneamino)-1H-benzimidazol-2-yl]methanol](/img/structure/B3863748.png)

![N-allyl-3-[2-(2-fluorobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3863757.png)
![N-[2-(benzylamino)-2-phenylethyl]-4-chlorobenzenesulfonamide](/img/structure/B3863768.png)
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3863771.png)